REACTION_CXSMILES
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[O:1]=[C:2]1[NH:10][C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[N:3]1[CH:11]1[CH2:16][CH2:15][N:14](C(OCC2C=CC=CC=2)=O)[CH2:13][CH2:12]1.[H][H]>CO.[Pd]>[NH:14]1[CH2:13][CH2:12][CH:11]([N:3]2[C:4]3[C:5](=[N:6][CH:7]=[CH:8][CH:9]=3)[NH:10][C:2]2=[O:1])[CH2:16][CH2:15]1
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Name
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|
Quantity
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690 g
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Type
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reactant
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Smiles
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O=C1N(C=2C(=NC=CC2)N1)C1CCN(CC1)C(=O)OCC1=CC=CC=C1
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Name
|
|
Quantity
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5.4 L
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Type
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solvent
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Smiles
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CO
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Name
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|
Quantity
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46 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The catalyst was filtered off
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Type
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DISTILLATION
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Details
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4 L methanol were distilled off from the filtrate
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Type
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ADDITION
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Details
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2 L methylcyclohexane were added
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Type
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DISTILLATION
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Details
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a further 1.5 L solvent were distilled off
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Type
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CUSTOM
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Details
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The suspension thus obtained
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Type
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WASH
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Details
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the residue was washed with methylcyclohexane
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Type
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CUSTOM
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Details
|
dried at 40° C.
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Name
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|
Type
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|
Smiles
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N1CCC(CC1)N1C(NC2=NC=CC=C21)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |